ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Preparation Methods
The synthesis of ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent, often acetone or dimethylformamide (DMF), under controlled temperature conditions. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Scientific Research Applications
Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is unique due to its specific structure and functional groups. Similar compounds include:
Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate: This compound has a similar coumarin core but with different substituents.
Isopropyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate: This compound has an isopropyl group instead of an ethyl group.
Coumarin derivatives: Various coumarin derivatives with different substituents and functional groups exhibit similar biological activities.
This compound stands out due to its specific ester group and the presence of both phenyl and methyl substituents, which contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C20H18O5 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C20H18O5/c1-3-23-19(22)12-24-17-10-9-15-16(14-7-5-4-6-8-14)11-18(21)25-20(15)13(17)2/h4-11H,3,12H2,1-2H3 |
InChI Key |
JNELDABCUUKNLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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